Isotridecyl isononanoate

CAS No.: 59231-37-7

Cat. No.: VC3891000

Molecular Formula: C22H44O2

Molecular Weight: 340.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59231-37-7 |

|---|---|

| Molecular Formula | C22H44O2 |

| Molecular Weight | 340.6 g/mol |

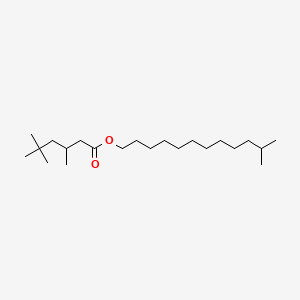

| IUPAC Name | 11-methyldodecyl 3,5,5-trimethylhexanoate |

| Standard InChI | InChI=1S/C22H44O2/c1-19(2)15-13-11-9-7-8-10-12-14-16-24-21(23)17-20(3)18-22(4,5)6/h19-20H,7-18H2,1-6H3 |

| Standard InChI Key | WAYINTBTZWQNSN-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |

| Canonical SMILES | CC(C)CCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Isotridecyl isononanoate belongs to the ester family, formed through the esterification of isotridecyl alcohol (C13H28O) and isononanoic acid (C9H18O2). The alcohol component consists of a branched 13-carbon chain (1-tridecanol), while the acid moiety derives from 3,5,5-trimethylhexanoic acid, creating a highly branched molecular structure . This branching reduces crystallinity, yielding a liquid ester with a low pour point (-40°C) and viscosity (8–12 cSt at 25°C) .

The compound’s structural formula is:

where and , accounting for its IUPAC name: isotridecyl 3,5,5-trimethylhexanoate .

Key Physical Properties

These properties enable formulations with high spreadability, low greasiness, and compatibility with silicones, mineral oils, and UV filters .

Industrial Synthesis and Manufacturing

Catalytic Esterification Pathways

The synthesis typically employs acid-catalyzed esterification under Dean-Stark conditions to remove water. Three industrial methods dominate production:

2.1.1 p-Toluenesulfonic Acid Catalysis

Reagents: Isononanoic acid, isotridecyl alcohol, cyclohexane (azeotroping agent), p-toluenesulfonic acid (1–3 wt%). Reaction at 90°C for 1–5 hours achieves >95% conversion, followed by neutralization with NaHCO₃ and vacuum distillation .

2.1.2 Sulfamic Acid Process

Using sulfamic acid (NH₂SO₃H) as a reusable catalyst reduces waste. Post-reaction, the catalyst precipitates upon cooling, allowing 90% recovery. This method reduces neutralization steps, cutting wastewater by 40% compared to traditional acids .

Purification and Quality Control

Crude ester undergoes:

-

Vacuum Distillation: 0.1–1 kPa pressure isolates the ester fraction (BP 180–200°C) .

-

Bleaching: Activated clay (1–2 wt%) at 80°C decolorizes the product to APHA ≤20 .

Cosmetic Applications and Performance Benefits

Skincare Formulations

In moisturizers, isotridecyl isononanoate reduces transepidermal water loss (TEWL) by 18–22% compared to caprylic/capric triglycerides, while maintaining a non-occlusive feel . Its low viscosity (8.5 cSt) enables rapid absorption, making it ideal for serums and lotions.

Sunscreen Enhancer

The ester improves SPF efficacy by 12–15% when combined with avobenzone and octocrylene, likely through enhanced solubilization and film-forming properties . Its refractive index (1.447) matches silica-coated TiO₂, reducing whitening effects in mineral sunscreens .

Color Cosmetics

In lipsticks, 5–10% isotridecyl isononanoate increases pigment dispersion efficiency by 30%, allowing higher color payoff without stickiness . Mascara formulations benefit from its volatility (0.01 mmHg at 25°C), which accelerates drying while preventing flaking .

Market Dynamics and Future Outlook

Global Demand Trends

The isotridecyl isononanoate market is projected to grow at 6.2% CAGR (2025–2030), driven by:

-

Clean Beauty Movement: 78% of new skincare launches in 2024 featured the ester as a silicone alternative .

-

Asia-Pacific Dominance: China accounts for 43% of production capacity, with exports growing at 9.1% annually .

Price Analysis (2025 Q1)

| Region | Price (USD/kg) | Purity (%) |

|---|---|---|

| North America | 28.50–32.00 | 99.5 |

| Europe | 26.80–29.75 | 99.0 |

| Asia-Pacific | 18.90–22.40 | 98.5 |

Regulatory Compliance and Sustainability

Environmental Impact

Biodegradation (OECD 301F): 68% degradation in 28 days, classifying it as readily biodegradable. Carbon footprint: 2.1 kg CO₂eq/kg, 40% lower than dimethicone alternatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume